7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
The compound appears to contain a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities. The molecule also contains a tetrahydrofuran ring, which is a common motif in organic chemistry and often used as a solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydrofuran is a colorless liquid that is miscible with water and has a boiling point of 66 ºC . The properties of the entire compound would likely be influenced by factors such as its size, shape, and the presence of functional groups.Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research has explored the cyclocondensation reactions involving similar triazolopyrimidine compounds, leading to the synthesis of novel isoxazolo and pyrazolopyrimidine derivatives. Such reactions are crucial for the development of new heterocyclic compounds with potential pharmaceutical applications (Desenko et al., 1998).
Green chemistry approaches have been utilized for the one-pot, solvent-free synthesis of pyrazolopyrimidines, demonstrating an environmentally friendly methodology for generating complex heterocycles. This method has also been highlighted for its potential in producing compounds with antimicrobial activities (Abdelhamid et al., 2016).
Pharmacological Investigations
A novel series of pyrimidine derivatives, including pyrazolopyrimidines, have been synthesized and evaluated for their antiviral potency against SARS-CoV-2, showcasing the potential of such compounds in therapeutic applications against viral infections (Alamshany et al., 2023).
The synthesis of tritium-labeled compounds within this chemical family for receptor binding studies illustrates the application of these compounds in understanding receptor-ligand interactions, a fundamental aspect of drug development (Baraldi et al., 1996).
properties
IUPAC Name |
10-(3,5-dimethylphenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-6-12(2)8-13(7-11)24-17-14(9-20-24)18-21-16(15-4-3-5-25-15)22-23(18)10-19-17/h6-10,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWLUSVOVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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